molecular formula C11H22ClNO B2842923 4-(Oxan-3-ylmethyl)piperidine;hydrochloride CAS No. 2174002-30-1

4-(Oxan-3-ylmethyl)piperidine;hydrochloride

Cat. No.: B2842923
CAS No.: 2174002-30-1
M. Wt: 219.75
InChI Key: UCJNTAXBXDQVEG-UHFFFAOYSA-N
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Description

4-(Oxan-3-ylmethyl)piperidine hydrochloride is a piperidine derivative characterized by a tetrahydropyran (oxane) ring substituted at the 3-position and linked via a methylene group to the piperidine ring’s 4-position.

Properties

IUPAC Name

4-(oxan-3-ylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-11(9-13-7-1)8-10-3-5-12-6-4-10;/h10-12H,1-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNTAXBXDQVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-3-ylmethyl)piperidine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to optimize yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution reactions may yield various substituted piperidines.

Scientific Research Applications

4-(Oxan-3-ylmethyl)piperidine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 4-(Oxan-3-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Chemical and Structural Comparison

The table below compares key structural and physicochemical properties of 4-(Oxan-3-ylmethyl)piperidine hydrochloride with selected analogs:

Compound Name Molecular Formula Molecular Weight CAS No. Key Structural Features Primary Applications
4-(Oxan-3-ylmethyl)piperidine HCl C₁₁H₂₁NO₂·HCl* 247.75* Not provided Piperidine + oxan-3-ylmethyl substituent Research (hypothetical)
Dyclonine HCl (达克罗宁) C₁₈H₂₇NO₂·HCl 325.87 536-43-6 Piperidine + butoxy-phenylpropanone Local anesthetic
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 65214-86-0 Piperidine + diphenylmethoxy Neurological research
Meperidine HCl (Pethidine) C₁₅H₂₁NO₂·HCl 283.8 50-13-5 Piperidine + phenyl ester Opioid analgesic
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₇NO·HCl 227.73 325808-20-6 Piperidine + 3-methoxyphenyl Biochemical research

*Estimated based on structural similarity.

Key Observations :

Pharmacological and Functional Comparisons

Local Anesthetic Activity
  • Dyclonine HCl: A piperidine derivative with a butoxy-phenylpropanone group, demonstrating rapid mucosal penetration and prolonged anesthetic effects due to its lipophilic aromatic substituents .
Opioid Receptor Interactions
  • Meperidine HCl: Acts as a µ-opioid receptor agonist, with its phenyl ester moiety critical for receptor binding.

Biological Activity

4-(Oxan-3-ylmethyl)piperidine;hydrochloride is a compound that has attracted attention for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms, and comparisons with related compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H21_{21}ClN\O
  • Molecular Weight : 183.29 g/mol
  • CAS Number : 2174002-30-1

Piperidine derivatives are known for their diverse interactions with biological targets, leading to various pharmacological effects. The mechanism of action of this compound may involve:

  • Receptor Interaction : Binding to neurotransmitter receptors, potentially influencing neurotransmission.
  • Enzyme Modulation : Acting as inhibitors or activators of specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that piperidine derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain piperidine compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms may involve:

  • Inhibition of Cell Proliferation : Targeting pathways like the PI3K/Akt/mTOR signaling pathway.
  • Induction of Apoptosis : Activating caspases and other apoptotic factors in cancer cells.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. It may exhibit effects against various bacterial strains through mechanisms such as:

  • Disruption of Cell Membranes : Causing leakage of cellular contents.
  • Inhibition of Protein Synthesis : Targeting ribosomal functions.

Research Findings and Case Studies

  • Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives, including this compound, showing promising results against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
  • Antimicrobial Efficacy :
    • Another investigation assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
PiperidineGeneral receptor activityVarious receptor interactions
1-MethylpiperidineAntidepressant effectsSerotonin reuptake inhibition
This compoundAnticancer and antimicrobialReceptor binding and enzyme modulation

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